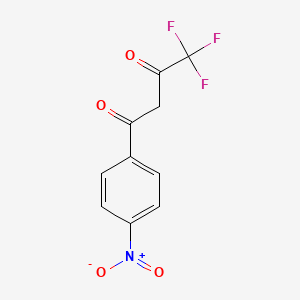

4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione

Description

4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione (CAS 35999-53-2) is a β-diketone derivative featuring a trifluoromethyl group at the 4-position and a 4-nitrophenyl substituent at the 1-position. Its molecular formula is C₁₀H₆F₃NO₄ (MW: 261.15 g/mol) . The nitro group on the phenyl ring is a strong electron-withdrawing moiety, enhancing the compound’s acidity and chelating ability, while the trifluoromethyl group contributes to lipophilicity. This compound is primarily used in coordination chemistry and solvent extraction of metal ions, particularly in industrial and scientific research settings .

Properties

IUPAC Name |

4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO4/c11-10(12,13)9(16)5-8(15)6-1-3-7(4-2-6)14(17)18/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSAMNVLRSHLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453963 | |

| Record name | 4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35999-53-2 | |

| Record name | 4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Ethyl 4,4,4-trifluoro-3-oxo-butanoate

- Reactants: Ethyl trifluoroacetate and ethyl acetate.

- Catalyst: Base (e.g., sodium ethoxide or potassium tert-butoxide).

- Solvent: Ethyl acetate serves both as reactant and solvent, simplifying the process.

- Conditions: The molar ratio of ethyl acetate to ethyl trifluoroacetate is optimally 5–10:1 by weight, preferably 7–8:1.

- Reaction: Claisen condensation under controlled temperature to yield the β-ketoester intermediate.

Hydrolysis to 4,4,4-trifluoro-3-oxo butanoic acid

- Catalyst: Acid catalyst such as sulfuric acid, hydrochloric acid, phosphoric acid, or methanesulfonic acid.

- Conditions: Reaction temperature maintained between 70–100 °C, optimally 85–90 °C.

- Duration: 2–5 hours, with 3 hours being ideal for maximum conversion.

- Catalyst loading: 0.2–0.5 equivalents relative to the β-ketoester, preferably 0.25–0.30 equivalents.

- Outcome: Efficient hydrolysis of the ester to the corresponding acid.

Conversion to Acid Chloride

- Reagent: Thionyl chloride (SOCl₂).

- Conditions: Reaction at 50 °C for approximately 2 hours.

- Workup: Removal of excess thionyl chloride under reduced pressure, followed by dissolution and concentration in methylene chloride to isolate 4,4,4-trifluoro-3-oxo-butanoyl chloride.

Friedel-Crafts Acylation to Form Target Compound

- Aromatic Substrate: 4-nitrobenzene or 4-nitrophenyl derivative.

- Catalyst: Aluminum chloride (AlCl₃).

- Solvent: Toluene.

- Conditions: Addition of AlCl₃ at 0 °C, followed by reflux at 110 °C for 8 hours.

- Workup: Cooling, washing with distilled water, drying over sodium sulfate, and concentration to yield the β-diketone product.

Reaction Scheme Summary

| Step | Reactants/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Ethyl trifluoroacetate + ethyl acetate, base | Ethyl 4,4,4-trifluoro-3-oxo-butanoate | High (not specified) |

| 2 | Acid catalyst, 85–90 °C, 3 h | 4,4,4-trifluoro-3-oxo butanoic acid | High (not specified) |

| 3 | Thionyl chloride, 50 °C, 2 h | 4,4,4-trifluoro-3-oxo-butanoyl chloride | Quantitative |

| 4 | 4-nitrobenzene + AlCl₃, toluene, reflux 110 °C, 8 h | This compound | ~93% (analogous methyl derivative) |

Note: The yield of 93.2% is reported for the analogous 4-methylphenyl derivative and is expected to be similar for the 4-nitrophenyl compound under optimized conditions.

Analytical and Research Findings

- Spectroscopic Characterization: The β-diketone exists predominantly in the enol form, as confirmed by ^1H NMR showing a broad singlet for the enolic hydroxyl proton around δ 16 ppm and ^13C NMR signals for ketonic carbons near δ 193 ppm.

- Reaction Optimization: Use of ethyl acetate as both solvent and reactant simplifies the process and reduces costs.

- Catalyst Selection: Acid catalysts such as sulfuric acid or methanesulfonic acid provide efficient hydrolysis with controlled reaction times and temperatures.

- Friedel-Crafts Acylation: Aluminum chloride is essential for the acylation step, with toluene as a suitable solvent to maintain reaction homogeneity and facilitate product isolation.

- Environmental Considerations: Although traditional reagents like thionyl chloride and aluminum chloride are effective, greener alternatives and solvent recycling are areas for future improvement.

Comparative Notes on Preparation Methods

| Aspect | Method Using Ethyl Acetate Base Condensation | Alternative Methods (Literature) |

|---|---|---|

| Starting Materials | Ethyl trifluoroacetate, ethyl acetate | Acetophenone derivatives, other esters |

| Reaction Type | Claisen condensation, hydrolysis, acylation | Direct condensation, nitration post-synthesis |

| Catalyst | Base (e.g., sodium ethoxide), acid catalysts | Various acids, Lewis acids |

| Solvent | Ethyl acetate (dual role), toluene | Various organic solvents |

| Yield | High (~90% for analogous compounds) | Variable, often lower |

| Scalability | Industrially feasible | Often lab-scale only |

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Research

The compound has been utilized in biological studies, particularly as an enzyme inhibitor and receptor ligand. Its trifluoromethyl group enhances lipophilicity, which can be beneficial for interacting with biological membranes and targets.

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound can effectively inhibit certain enzymes, making it valuable in drug discovery processes. For instance, it has shown promise in inhibiting enzymes involved in cancer pathways .

- Receptor Ligand Studies : The structural characteristics of this compound allow it to act as a ligand for various receptors, including those involved in neurotransmission and hormonal signaling .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of fluorinated organic compounds. Its unique structure allows for the development of new materials with specific properties.

- Synthesis of Fluorinated Compounds : The trifluoromethyl group provides unique reactivity that can be exploited in synthetic pathways to create novel pharmaceuticals and agrochemicals .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting and quantifying other substances through various analytical techniques.

- Chromatography Applications : It is employed in high-performance liquid chromatography (HPLC) methods for separating complex mixtures due to its distinct spectral characteristics .

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the activity of a specific kinase involved in cancer cell proliferation. The results indicated that modifications to the nitrophenyl group could enhance inhibitory potency.

Case Study 2: Synthesis of Fluorinated Drugs

In another research project focused on drug development, this compound was used as a key intermediate to synthesize a series of fluorinated compounds that exhibited anti-inflammatory properties. The researchers reported improved bioavailability and reduced side effects compared to non-fluorinated analogs .

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors and enzymes, leading to specific biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

Key analogs differ in the substituents on the phenyl ring, influencing electronic properties, solubility, and metal-binding efficiency. A comparative analysis is provided below:

Table 1: Structural and Electronic Comparison

*Estimated pKa values based on substituent electronic effects.

Application in Metal Extraction

β-Diketones are widely employed in solvent extraction due to their ability to form stable complexes with metal ions. The target compound’s nitro group enhances its affinity for lanthanoids (e.g., La³⁺, Ce³⁺) and transition metals (e.g., Cd²⁺), as demonstrated in studies combining it with phosphine oxides or ionic liquids . Key findings include:

- Extraction Efficiency: The 4-nitrophenyl derivative shows superior extraction for light lanthanoids compared to methyl- or methoxy-substituted analogs, attributed to its lower pKa and stronger Lewis acidity .

- Synergistic Effects : Combining the target compound with trioctylphosphine oxide (TOPO) in ionic liquids improves selectivity for Eu³⁺ over La³⁺ by a factor of 10 .

- Cadmium Complexation: Mixed-ligand complexes with amino acids (e.g., glycine) exhibit higher stability constants in acetonitrile when using nitro-substituted β-diketones .

In contrast, the 2-naphthyl analog, while more lipophilic, shows reduced extraction efficiency for smaller ions due to steric hindrance .

Thermal and Physical Properties

Sublimation enthalpies and thermal stability vary with substituents:

- The trifluoromethyl group generally enhances thermal stability, with sublimation enthalpies for similar β-diketones ranging 78–82 kJ/mol .

- Nitro-substituted derivatives may exhibit lower melting points (~100–120°C) compared to methyl- or methoxy-substituted analogs (~150–170°C) due to reduced crystallinity .

Biological Activity

4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a nitrophenyl moiety, which may contribute to its reactivity and interaction with biological systems.

- Molecular Formula : C10H6F3NO4

- Molecular Weight : 261.15 g/mol

- CAS Number : 35999-53-2

- Boiling Point : Not specified

- Density : 1.5 g/cm³

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the nitro group suggests potential for redox reactions, while the trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration.

Cytotoxicity

Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the micromolar range against various cancer cell lines .

Study 1: Antibacterial Activity

A study focused on the antibacterial efficacy of fluorinated diketones found that certain derivatives inhibited the growth of E. coli and S. aureus. The study reported IC50 values ranging from 10 to 50 µM for similar compounds . Although direct data for this compound is not available, it is reasonable to hypothesize similar activity due to structural similarities.

Study 2: Cytotoxic Effects on Cancer Cells

In a comparative analysis of various diketones' effects on cancer cell lines, researchers observed that fluorinated compounds exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The study highlighted that the introduction of electron-withdrawing groups like nitro significantly increased the compounds' ability to induce apoptosis in cancer cells .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 4-nitroacetophenone and ethyl trifluoroacetate under basic conditions (e.g., sodium hydride or potassium hydroxide). Key variables include solvent choice (e.g., ethanol or THF), temperature (60–80°C), and reaction time (6–12 hours). Purification typically involves recrystallization from ethanol or column chromatography. For analogous trifluoromethylated 1,3-diketones, yields range from 50% to 80% depending on substituent electronic effects .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound, and what are the characteristic spectral signatures?

- Methodological Answer :

- ¹H NMR : The enolic proton (β-diketone tautomer) appears as a singlet near δ 16–17 ppm. Aromatic protons from the 4-nitrophenyl group resonate as two doublets (δ 7.5–8.5 ppm) due to para-substitution.

- ¹⁹F NMR : A singlet near δ -70 ppm corresponds to the CF₃ group.

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~1520 cm⁻¹ (NO₂ asymmetric stretching). Confirmation requires comparison with literature data for structurally related compounds, such as 4,4,4-trifluoro-1-(thienyl)butane-1,3-dione .

Q. What are the solubility and stability profiles of this compound in common solvents, and how should storage conditions be optimized?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or acetone. Stability tests under ambient light and temperature show decomposition via nitro-group reduction or keto-enol tautomerization. Storage recommendations: desiccated at -20°C in amber vials under inert gas. Analogous nitrophenyl derivatives exhibit similar degradation pathways .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the coordination chemistry of this compound with lanthanides or transition metals?

- Methodological Answer : The nitro group enhances the Lewis acidity of the metal center by increasing the β-diketone’s electron-deficient character. For example, in holmium(III) complexes, the nitro-substituted ligand shows stronger luminescence quenching compared to phenyl or naphthyl analogs. Coordination studies require UV-Vis, fluorescence spectroscopy, and X-ray crystallography to confirm binding modes (e.g., bidentate vs. monodentate) .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the reactivity or photophysical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model tautomeric equilibria and frontier molecular orbitals to predict reactivity sites. For photophysical studies, time-dependent DFT (TD-DFT) simulates electronic transitions, correlating with experimental UV-Vis data. Molecular docking is applicable if the compound is studied as a ligand for biological targets (e.g., enzymes), though nitro group toxicity may limit bioactivity .

Q. How can discrepancies in reported crystallographic data for similar trifluoromethylated 1,3-diketones be resolved?

- Methodological Answer : Contradictions in bond lengths or angles often arise from differences in crystallization solvents or measurement techniques. For example, Mn(III)-mediated radical additions to alkenes (e.g., styrene) produce dihydrofuran derivatives with variable dihedral angles depending on steric effects. Resolution requires re-evaluating data collection parameters (e.g., low-temperature XRD) and validating via Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What role does this compound play in the synthesis of fluorinated heterocycles, and how can reaction selectivity be controlled?

- Methodological Answer : It serves as a precursor for trifluoromethylated pyrazoles or pyrroles via cyclocondensation with hydrazines or amines. Selectivity toward 5-membered vs. 6-membered rings depends on stoichiometry and catalyst choice (e.g., Cu(I) for click chemistry). For example, reactions with 2-aminopyridine yield pyridyl-substituted heterocycles with >90% regioselectivity under microwave irradiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.